1-cyclohexyl-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea
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Overview
Description
1-Cyclohexyl-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea is a complex organic compound that features a cyclohexyl group, a pyrimidinyl group, and an imidazolyl group
Preparation Methods
The synthesis of 1-cyclohexyl-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea typically involves multiple steps. One common method includes the reaction of cyclohexyl isocyanate with a suitable amine derivative that contains the pyrimidinyl and imidazolyl groups. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the urea linkage. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.
Chemical Reactions Analysis
1-Cyclohexyl-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, especially at the imidazolyl and pyrimidinyl groups, using reagents like alkyl halides or acyl chlorides.
Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the compound into its constituent amines and carboxylic acids.
Scientific Research Applications
1-Cyclohexyl-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, aiding in the development of new synthetic methodologies.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as enhanced stability or reactivity.
Biological Studies: Researchers investigate its interactions with biological macromolecules to understand its potential effects on cellular processes and pathways.
Mechanism of Action
The mechanism of action of 1-cyclohexyl-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
1-Cyclohexyl-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea can be compared with similar compounds such as:
1-Cyclohexyl-3-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)urea: This compound has a pyridinyl group instead of a pyrimidinyl group, which may affect its reactivity and biological activity.
1-Cyclohexyl-3-(2-(2-(pyrimidin-2-yl)-1H-pyrazol-1-yl)ethyl)urea: The presence of a pyrazolyl group instead of an imidazolyl group can lead to different chemical and biological properties.
1-Cyclohexyl-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)propyl)urea: The longer alkyl chain in this compound may influence its solubility and interaction with molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that can be leveraged for various applications.
Properties
IUPAC Name |
1-cyclohexyl-3-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O/c23-16(21-13-5-2-1-3-6-13)20-10-12-22-11-9-19-15(22)14-17-7-4-8-18-14/h4,7-9,11,13H,1-3,5-6,10,12H2,(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOWDEVXATJGCRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NCCN2C=CN=C2C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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